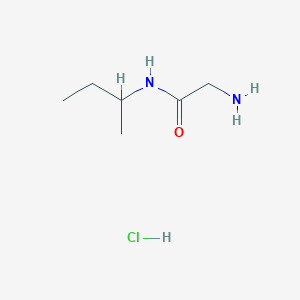![molecular formula C12H19ClN2O B1394703 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1219982-51-0](/img/structure/B1394703.png)
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride
説明
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 . It is a derivative of pyridine, dihydropyridine, and piperidine, which are heterocyclic compounds that play significant roles in medicinal, synthetic, and bio-organic chemistry .
Synthesis Analysis
The synthesis of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride and its derivatives involves various intra- and intermolecular reactions . A structure-based drug design approach has been used to synthesize 3,4-disubstituted pyridine derivatives . The optimization of this series by focusing on ligand-lipophilicity efficiency value resulted in the discovery of a potent and highly selective derivative .Molecular Structure Analysis
The molecular structure of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride is based on the piperidine moiety, a six-membered heterocycle including one nitrogen atom and five carbon atoms . The X-ray crystal structure of a derivative of this compound revealed a unique binding mode .科学的研究の応用
Synthesis and Memory Enhancement
Research indicates that derivatives of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride have been synthesized and studied for their potential to enhance memory. One study synthesized 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and tested its effects on memory in mice, finding a positive impact on memory ability as assessed by swimming maze tests (Li Ming-zhu, 2008). Similarly, 4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine was synthesized and evaluated for memory enhancement in mice, demonstrating specific structural requirements for the observed learning and memory effects (Li Ming-zhu, 2008).
Receptor Modulation and Pharmacokinetics
Selective Estrogen Receptor Modulators (SERMs)
A study on a class of compounds known as SERMs, which includes derivatives similar to 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride, revealed their potential to exhibit estrogen agonist properties on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterine tissues. The modification of the carbonyl group in the compound structure significantly increased its estrogen antagonist potency (A. Palkowitz et al., 1997).
5-HT Receptor Agonists
A compound from a series of piperidinyl indole derivatives, likely structurally related to 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride, showed potent 5-HT receptor agonist activity in rat brains. This activity was linked to significant decreases in 5-HIAA concentrations, suggesting an impact on serotonin (5-HT) neurons (C. Euvrard, J. Boissier, 1980).
5-HT4 Receptor Ligands and Cognitive Performance
Activation of 5-HT4 receptors by compounds structurally related to 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride was found to potentially enhance cognitive performance. The study highlighted the differential effects of two novel 5-HT4 receptor agonists on rat spatial learning and memory, with one compound showing reversal of cognitive deficits induced by atropine (D. Fontana et al., 1997).
Analytical and Toxicological Studies
Analysis of Pyridine Metabolites and Toxic Actions
A study comparing pyridine with its metabolites in rats revealed significant hepatoxicity and nephrotoxicity associated with certain metabolites. The research suggested that metabolites of pyridine, like 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride, may play roles in its toxic actions (G. Carlson, 1996).
Metabolism, Excretion, and Pharmacokinetics
The pharmacokinetics of a dipeptidyl peptidase IV inhibitor structurally related to 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride were examined in rats, dogs, and humans, providing insights into its metabolism, excretion, and the routes of metabolism, including hydroxylation and N-dealkylation (Raman K. Sharma et al., 2012).
将来の方向性
特性
IUPAC Name |
3-(2-piperidin-4-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-12(10-14-6-1)15-9-5-11-3-7-13-8-4-11;/h1-2,6,10-11,13H,3-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLGQJPBMLYNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



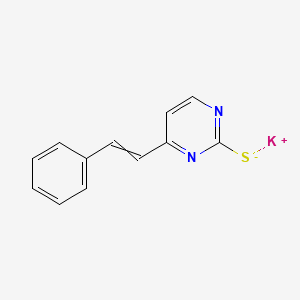
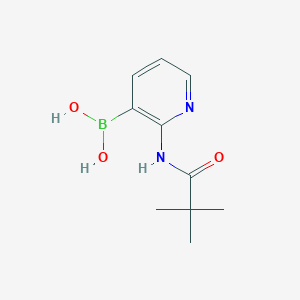
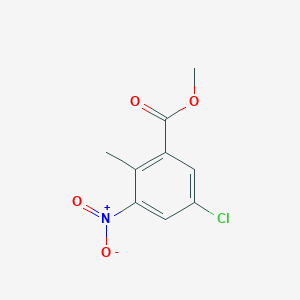

![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)

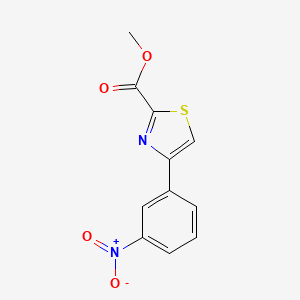
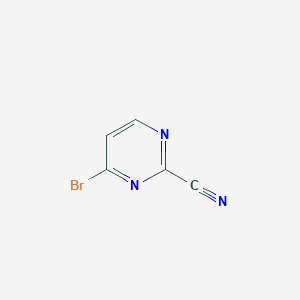


![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
